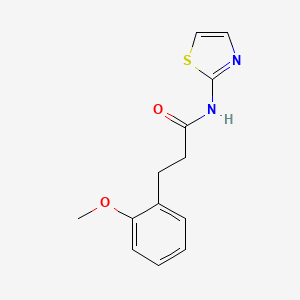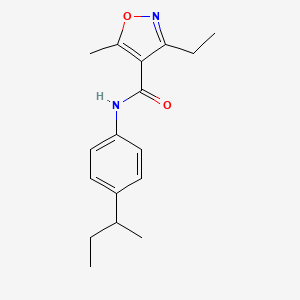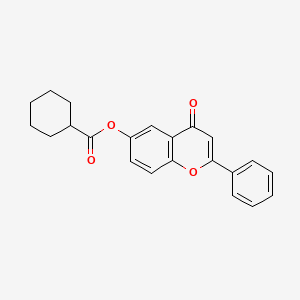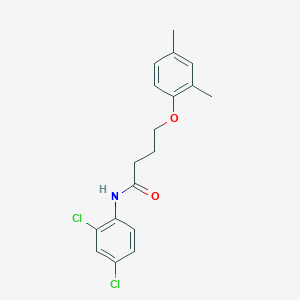![molecular formula C21H23NO3 B4535675 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4535675.png)
1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-indole-2,3-dione
Vue d'ensemble
Description
Synthesis Analysis
Indole dione derivatives are synthesized through various methods, including condensation reactions and modifications of existing indole compounds. For instance, the synthesis of related compounds involves condensation of indole diones with other chemical groups to form new derivatives with different physical and chemical properties. The specific methodologies for synthesizing indole dione derivatives offer a foundation for understanding potential synthesis routes for "1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-indole-2,3-dione" (Karalı, 2021).
Molecular Structure Analysis
The molecular structure of indole dione derivatives is characterized using techniques like NMR spectroscopy and X-ray crystallography. These analyses reveal the planarity of the indole dione unit, dihedral angles, and the presence of various intramolecular interactions, such as hydrogen bonds and π-π stacking interactions, which contribute to the stability and configuration of the molecule (Qachchachi et al., 2016).
Chemical Reactions and Properties
Indole dione derivatives participate in a range of chemical reactions, including nucleophilic substitutions, cyclizations, and photoinduced transformations, leading to diverse molecular architectures and functional groups. These reactions are pivotal in modifying the chemical properties of the compounds for specific applications (Kobayashi et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of indole dione derivatives. X-ray crystallography provides detailed information about the crystalline structure and molecular interactions within the crystal lattice, highlighting the role of hydrogen bonding and molecular packing in determining the compound's physical properties (Kaynak et al., 2013).
Chemical Properties Analysis
The chemical properties of indole dione derivatives, such as reactivity, stability, and electron affinity, are influenced by their molecular structure and substituent groups. Studies show that modifications at specific positions on the indole ring can significantly alter these properties, affecting the compound's behavior in chemical reactions and its potential applications (Jaffar et al., 1998).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Synthetic Versatility : Isatins, including 1H-indole-2,3-dione derivatives, serve as synthetically versatile substrates for the synthesis of a wide range of heterocyclic compounds, such as indoles and quinolines. These compounds are also crucial in drug synthesis, demonstrating the foundational role of isatins in organic chemistry and pharmacology (S. J. Garden & Â. C. Pinto, 2001).
Innovative Synthesis Approaches : Original synthesis methods using strategies like TDAE (tetrakis(dimethylamino)ethylene) have been developed for benzo[f]indole-4,9-dione derivatives, indicating the evolving synthetic methods and potential chemical applications of indole derivatives (Aïda R. Nadji-Boukrouche et al., 2015).
Pharmacological Applications
Mechanism of Bioactivation : Studies on compounds like EO9 [3-hydroxy-5-aziridinyl-1-methyl-2(1H-indole-4,7-dione)-prop-beta-en-alpha-ol] have illuminated the relationship between DT-diaphorase activity and sensitivity, showcasing the potential pharmacological applications of indole dione derivatives in targeting specific biochemical pathways (J. Collard et al., 1995).
Antitumor Properties : The development and pharmacology of indoloquinone EO9, a synthetic bioreductive alkylating agent structurally related to mitomycin C, demonstrate the critical role of reductive enzymes, particularly DT-Diaphorase, in its potent cytotoxicity. This underscores the potential of 1H-indole-2,3-dione derivatives in cancer therapy (E. Smitskamp-Wilms et al., 1996).
Propriétés
IUPAC Name |
1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)16-10-9-15(3)13-19(16)25-12-6-11-22-18-8-5-4-7-17(18)20(23)21(22)24/h4-5,7-10,13-14H,6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPTUCXFTPKXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4535592.png)
![N-butyl-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4535594.png)
![methyl 3-[2-(tert-butylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4535597.png)
![(2-oxo-2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4535604.png)
![2-[2-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4535625.png)
![2-[methyl(phenylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4535630.png)

![3-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B4535659.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B4535668.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4535669.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-isobutyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4535679.png)

